molecular formula C20H11NO3 B3839552 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

Cat. No.: B3839552
M. Wt: 313.3 g/mol
InChI Key: IGQLBIZUYPZOGO-UHFFFAOYSA-N
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Description

2-(1,3-Benzoxazol-2-yl)-3H-benzo[f]chromen-3-one is a synthetic organic compound that functions as a blue fluorescent brightener . Its molecular structure integrates a benzoxazole moiety with a naphthalene-derived chromen-3-one (coumarin) system, a design known to produce significant fluorescence. Research indicates that this compound exhibits moderate to low fluorescence emission intensities, which are quantifiable as quantum yields . Its primary research application is in the development of fluorescent materials and as a brightening agent. The compound can be synthesized via a Knoevenagel condensation reaction between 2-hydroxy-1-naphthaldehyde and appropriate benzoxazolyl-acetate derivatives, a process that has been efficiently catalyzed by eco-friendly choline chloride/urea ionic liquids . The benzoxazole scaffold is a privileged structure in medicinal chemistry and materials science. Beyond its role as a fluorophore, derivatives of benzoxazole are extensively investigated for a wide spectrum of biological activities, serving as key scaffolds in the development of new therapeutic agents . These compounds are frequently explored for their antibacterial and antifungal properties against pathogens such as Escherichia coli , Bacillus subtilis , and Staphylococcus aureus . Furthermore, benzoxazole-based molecules have demonstrated potential as anticancer agents, with studies showing efficacy against human colorectal carcinoma cells , and as inhibitors of epigenetic targets like the JMJD3 enzyme, which is relevant in cancer and inflammatory diseases . This broad utility makes this compound a valuable chemical tool for researchers in material science and as a synthetic intermediate for developing new bioactive molecules. Warning: This product is intended for research purposes only in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate personal protective equipment and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzoxazol-2-yl)benzo[f]chromen-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO3/c22-20-15(19-21-16-7-3-4-8-18(16)23-19)11-14-13-6-2-1-5-12(13)9-10-17(14)24-20/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQLBIZUYPZOGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C4=NC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways to 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

The construction of the this compound core relies on efficient chemical reactions that assemble the fused ring system. Key methodologies include classical condensation reactions adapted with modern, sustainable practices and multicomponent strategies that enhance synthetic efficiency.

The Knoevenagel condensation is a cornerstone reaction for forming the central α,β-unsaturated ketone system of the benzo[f]chromen-3-one core. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. wikipedia.org In the synthesis of the target molecule, this typically involves the reaction between 2-hydroxy-1-naphthaldehyde (B42665) and an active methylene (B1212753) compound, such as N-methyl benzoxazole-2-yl-acetate. researchgate.net

The reaction is catalyzed by a mild base, which facilitates the deprotonation of the active methylene compound to form an enolate ion. wikipedia.org This enolate then attacks the aldehyde, leading to a condensation product that subsequently cyclizes to form the stable benzo[f]chromen-3-one scaffold. wikipedia.orgresearchgate.net This approach is highly effective for creating the core structure in high yields. researchgate.net

In line with the principles of green chemistry, recent synthetic approaches have focused on utilizing environmentally benign catalysts and solvents. rsc.org Ionic liquids, particularly deep eutectic solvents like choline (B1196258) chloride/urea, have emerged as effective green catalysts and reaction media for the synthesis of this compound derivatives. researchgate.net These solvents offer advantages such as low vapor pressure, non-volatility, and thermal stability, making them a safer alternative to traditional organic solvents. rsc.org

The use of a choline chloride/urea ionic liquid in the Knoevenagel condensation between 2-hydroxy-1-naphthaldehyde and its reaction partners facilitates a one-pot synthesis, leading to high yields of the desired products. researchgate.net This method not only promotes an efficient reaction but also aligns with sustainable practices by using a recyclable and eco-friendly catalytic system. researchgate.netrsc.org

Multicomponent reactions (MCRs), where multiple starting materials react in a single synthetic operation, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. The synthesis of the this compound scaffold has been successfully achieved using a two-component, one-pot reaction strategy. researchgate.net This method, which involves the direct condensation of 2-hydroxy-1-naphthaldehyde with substituted benzoxazol-2-yl-acetates, streamlines the synthetic process by avoiding the isolation of intermediates. researchgate.net

While three-component reactions have been developed for similar coumarin (B35378) systems, the established pathway for the benzo[f]chromen-3-one target is a highly efficient two-component approach. researchgate.netresearchgate.net This strategy is notable for its operational simplicity and the high yields achieved, making it a preferred method for accessing this heterocyclic system. researchgate.net

Derivatization Strategies and Analogue Synthesis

The functional properties of this compound can be fine-tuned through chemical modification. Derivatization strategies focus on introducing various substituents to the core structure or replacing the benzoxazole (B165842) moiety with other related heterocycles.

A range of substituted derivatives of the parent compound has been synthesized to explore structure-property relationships. researchgate.net By starting with appropriately substituted N-methyl benzoxazole-2-yl-acetates, derivatives bearing electron-donating or electron-withdrawing groups such as methyl, chloro, and fluoro have been prepared. researchgate.net These substitutions are typically made on the benzoxazole ring. The synthesis follows the established Knoevenagel condensation pathway, often utilizing green catalysts like choline chloride/urea ionic liquid. researchgate.net The reaction conditions are generally mild, and the derivatives are obtained in excellent yields. researchgate.net

Synthesis of Substituted this compound Derivatives researchgate.net
EntrySubstituent (R)Time (min)Yield (%)Melting Point (°C)
1H3098249–250
25-methyl3593241–242
36-methyl4596251–252
45-chloro3095292–293
56-chloro3596244–245
65-fluoro4590290–291

To create structural analogues and modulate the compound's properties, the 1,3-benzoxazole ring can be replaced with other bioisosteric heterocycles like 1,3-benzothiazole and 1,3-benzimidazole. The synthesis of the benzothiazolyl analogue, 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one, and its derivatives has been accomplished using the same one-pot Knoevenagel condensation with benzothiazole-2-yl-acetates as the starting material. researchgate.net This facile method provides high yields of the corresponding benzothiazolyl-containing compounds. researchgate.net

The synthesis of benzimidazole-containing analogues can be envisioned through similar synthetic routes, involving the condensation of 2-hydroxy-1-naphthaldehyde with a suitable 2-acetylbenzimidazole (B97921) precursor. The preparation of various benzimidazole (B57391) derivatives is well-established in the literature, often involving the condensation of o-phenylenediamine (B120857) with carbonyl compounds, which could serve as starting materials for these syntheses. nih.gov

Synthesis of 2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one Derivatives researchgate.net
EntrySubstituent (R)Time (min)Yield (%)Melting Point (°C)
1H2596254–255
25-methyl3094263–264
36-methyl3592247–248
45-chloro2598288–289
56-chloro3095271–272
65-fluoro3591274–275

Investigation of Regioselectivity and Stereoselectivity in Synthetic Routes

The synthesis of this compound via the Knoevenagel condensation of 2-hydroxy-1-naphthaldehyde and an active methylene compound inherently involves questions of regioselectivity and stereoselectivity.

Regioselectivity: The reaction demonstrates high regioselectivity. The initial Knoevenagel condensation occurs between the aldehyde group of 2-hydroxy-1-naphthaldehyde and the active methylene group of the benzoxazol-2-yl-acetate derivative. researchgate.net The subsequent intramolecular cyclization (Michael addition) proceeds in a highly specific manner, where the hydroxyl group on the naphthalene (B1677914) ring attacks the newly formed α,β-unsaturated system, leading exclusively to the formation of the benzo[f]chromen-3-one core. researchgate.net This specific cyclization pathway is favored due to the spatial proximity of the reacting groups and the thermodynamic stability of the resulting fused heterocyclic system. Alternative cyclization pathways that would lead to other regioisomers are not observed under the reported reaction conditions. researchgate.net

Stereoselectivity: The Knoevenagel condensation can potentially lead to the formation of (E)- and (Z)-isomers of the intermediate before the final cyclization. However, for the synthesis of this compound, the subsequent intramolecular cyclization removes the C=C double bond's isomeric center, resulting in a single final product. The stereochemistry of the final, rigid, planar molecule is thus fixed. While the intermediate alkene may exist as a mixture of isomers, the reaction conditions typically favor the formation of the more thermodynamically stable isomer, which readily undergoes cyclization. Detailed stereochemical studies of the reaction intermediates in this specific synthesis have not been extensively reported.

Mechanistic Investigations of Reaction Pathways

The formation of this compound is understood to proceed through a well-established reaction sequence involving a Knoevenagel condensation followed by an intramolecular cyclization.

Reaction Mechanism Elucidation for Key Synthetic Steps

The key synthetic steps in the formation of the title compound are:

Enolate Formation: The reaction is initiated by the deprotonation of the active methylene compound, benzoxazol-2-yl-acetate, by a basic catalyst. This results in the formation of a resonance-stabilized enolate ion.

Knoevenagel Condensation: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of 2-hydroxy-1-naphthaldehyde. This is followed by a dehydration step to yield a stable, conjugated intermediate.

Intramolecular Michael Addition: The final step is an intramolecular cyclization where the hydroxyl group of the naphthaldehyde moiety acts as a nucleophile and attacks the electron-deficient β-carbon of the α,β-unsaturated system. This Michael-type addition results in the formation of the pyranone ring of the benzo[f]chromen-3-one system.

This mechanistic pathway is consistent with the established principles of the Knoevenagel condensation for the synthesis of coumarin and its derivatives.

Role of Catalysis in Reaction Efficiency and Selectivity

The choice of catalyst plays a crucial role in the efficiency and selectivity of the synthesis of this compound.

In the one-pot synthesis from 2-hydroxy-1-naphthaldehyde and benzoxazol-2-yl-acetate, a choline chloride/urea ionic liquid is employed as a "green" catalyst. researchgate.netnih.gov This deep eutectic solvent offers several advantages over traditional catalysts.

The catalytic role of the choline chloride/urea mixture is multifaceted:

Activation of Reactants: The components of the ionic liquid can form hydrogen bonds with the carbonyl group of the aldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack. researchgate.net

Facilitation of Proton Transfer: The ionic liquid medium can facilitate the proton transfer steps involved in both the enolate formation and the subsequent dehydration.

Stabilization of Intermediates: The polar nature of the ionic liquid can help to stabilize the charged intermediates formed during the reaction, thereby lowering the activation energy of the process.

The use of this catalytic system leads to high yields of the desired product under mild reaction conditions and with short reaction times, demonstrating its high efficiency. researchgate.net The catalyst is also recyclable, adding to the sustainability of the synthetic process. nih.gov The high regioselectivity observed in the reaction can also be attributed in part to the ordered environment provided by the ionic liquid, which can favor the desired reaction pathway.

In Depth Spectroscopic Characterization and Structural Elucidation

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The FTIR spectrum of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one is expected to exhibit a series of characteristic absorption bands that confirm the presence of its key structural motifs: the benzoxazole (B165842) ring, the benzo[f]chromen-3-one core, and the various aromatic C-H and C=C bonds.

Based on data from structurally related compounds, the following key vibrational frequencies are anticipated:

Aromatic C-H Stretching: Vibrations corresponding to the stretching of C-H bonds in the aromatic rings are typically observed in the region of 3100-3000 cm⁻¹.

C=O Stretching (Lactone): A strong absorption band, characteristic of the C=O group in the lactone ring of the chromenone moiety, is expected to appear around 1715 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the benzoxazole ring and the C=C bonds of the aromatic systems are anticipated to produce strong bands in the 1650-1450 cm⁻¹ region. researchgate.netmdpi.com For instance, related benzoxazole derivatives show C=N stretching around 1643 cm⁻¹ and 1606 cm⁻¹. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage in the chromenone and benzoxazole rings would likely result in distinct bands in the 1250-1050 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds, which are indicative of the substitution pattern, are expected in the fingerprint region below 900 cm⁻¹.

The table below summarizes the expected characteristic FTIR absorption bands for this compound.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
C=O (Lactone)Stretching~1715
C=N (Benzoxazole)Stretching~1640
C=C (Aromatic)Stretching1600-1450
C-O-C (Ether)Asymmetric/Symmetric Stretching1250-1050
Aromatic C-HOut-of-plane Bending< 900

This data is based on the analysis of similar compounds and provides a reliable framework for the interpretation of the experimental FTIR spectrum of the title compound.

X-ray Crystallographic Analysis for Solid-State Molecular Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not available, analysis of closely related structures, such as 3-(benzo[d]thiazol-2-yl)-2H-chromen-2-one, allows for a detailed prediction of its solid-state architecture. nih.govresearchgate.net

The molecular geometry of this compound is expected to be largely planar, with the benzoxazole and benzo[f]chromen-3-one ring systems being nearly coplanar. This planarity is a common feature in similar extended π-systems. nih.goviucr.org

In a related benzothiazole (B30560) analog, the angle between the benzothiazole and chromene ring systems is only 6.47(6)°. nih.govnih.gov A similar small dihedral angle is expected for the title compound, facilitating electron delocalization across the molecule.

The table below presents selected predicted bond lengths and angles, derived from the analysis of analogous structures. nih.govresearchgate.netnih.gov

Bond/Angle Parameter Expected Value
C=O (Lactone)Bond Length~1.21 Å
C-O (Lactone)Bond Length~1.37 Å
C=N (Benzoxazole)Bond Length~1.30 Å
C-O (Benzoxazole)Bond Length~1.36 Å
C-C (Aromatic)Bond Length1.38 - 1.42 Å
C-C-C (Aromatic)Bond Angle~120°
O-C=O (Lactone)Bond Angle~120°
C-N=C (Benzoxazole)Bond Angle~105°

These values are consistent with the established geometries of heterocyclic and aromatic compounds.

The crystal packing of this compound is likely to be governed by a combination of weak intermolecular forces, including π-π stacking interactions and weak C-H···O or C-H···N hydrogen bonds.

π-π Stacking: Due to the extensive planar aromatic surfaces of the molecule, significant π-π stacking interactions are anticipated to be a dominant feature in the crystal lattice. In related structures, centroid-centroid distances between stacked rings are observed in the range of 3.5 to 3.8 Å. nih.govmdpi.com These interactions are crucial in stabilizing the crystal structure, often leading to a layered or herringbone packing arrangement. iucr.org

Hydrogen Bonding: Although the molecule lacks classical hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are expected to play a role in the supramolecular assembly. For instance, interactions between aromatic C-H groups and the oxygen atom of the lactone carbonyl or the nitrogen atom of the benzoxazole ring can link molecules into extended chains or dimeric motifs. nih.govnih.gov In a similar crystal structure, a weak C—H⋯O=C hydrogen bond connects molecules to form inversion-symmetric dimers. nih.gov

Photophysical and Electronic Properties Analysis

Quantum Yields and Photoluminescence Efficiencies

The fluorescence properties of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one and a series of its derivatives have been investigated in chloroform (B151607). researchgate.netjournals.co.za The studies reveal that these compounds generally exhibit moderate to low emission intensities. researchgate.netjournals.co.za The parent compound, this compound, displays a fluorescence quantum yield (ΦF) of 0.34 in chloroform. researchgate.netjournals.co.za

The photoluminescence efficiency is influenced by the presence of substituents on the benzoxazole (B165842) ring. For instance, the introduction of methyl or chloro groups at different positions results in variations in the quantum yield. The spectral data, including excitation (λex) and emission (λem) maxima, Stokes shift, and quantum yields, are summarized in the table below. researchgate.netjournals.co.za All measurements were recorded in chloroform. journals.co.za

CompoundSubstituent (R)λex (nm)λem (nm)Stokes Shift (cm⁻¹)Quantum Yield (ΦF)
3aH40244524730.34
3b5-methyl40645225740.30
3c6-methyl41045022300.32
3d5-chloro40444824970.28
3e6-chloro40845425410.35
3f5-fluoro41245824980.25

Solvatochromic Behavior and Solvent Polarity Effects on Optical Spectra

Detailed experimental studies on the solvatochromic behavior of this compound across a range of solvents with varying polarities were not available in the consulted research literature. Such an analysis would be necessary to fully characterize how solvent polarity affects the compound's absorption and emission spectra.

Intramolecular Charge Transfer (ICT) Characteristics

The molecular architecture of this compound, which links an electron-accepting benzocoumarin system with the benzoxazole moiety, suggests the potential for intramolecular charge transfer upon photoexcitation. However, specific studies involving experimental or theoretical calculations to confirm and quantify the ICT characteristics for this particular compound were not identified in the available sources.

Excited State Dynamics and Deactivation Pathways (e.g., Fluorescence vs. Internal Conversion)

Information regarding the specific excited-state lifetimes and the relative contributions of different deactivation pathways, such as fluorescence versus non-radiative processes like internal conversion or intersystem crossing, is not available for this compound. Characterizing these dynamics would require further investigation using techniques like time-resolved fluorescence spectroscopy.

Singlet Oxygen Generation Efficiency

No data on the efficiency of this compound as a photosensitizer for the generation of singlet oxygen were found. The singlet oxygen quantum yield (ΦΔ) for this compound has not been reported in the reviewed literature.

Photostability and Environmental Influence on Optical Performance

Research detailing the photostability of this compound under prolonged light exposure or the influence of environmental factors such as pH and temperature on its optical performance was not available in the consulted scientific papers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of a molecule from first principles. Methods such as Density Functional Theory (DFT), ab initio calculations, and semi-empirical methods are commonly employed to investigate molecular characteristics.

Density Functional Theory (DFT) for Ground State Properties and Electronic Structure

Ab Initio Methods for Electronic State Characterization

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), can provide highly accurate characterizations of electronic states. Despite their potential for high accuracy, dedicated ab initio studies focused on the electronic state characterization of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one have not been identified in published literature.

Semi-empirical Methods (e.g., PM3) for Geometric Parameters and Spectral Prediction

Semi-empirical methods, such as PM3 (Parametric Method 3), use parameters derived from experimental data to simplify calculations, making them faster than DFT or ab initio methods. They are often used for large molecules to predict geometric parameters like bond lengths and angles, as well as to estimate spectral properties. A thorough search of the literature did not yield any studies that have applied semi-empirical methods like PM3 to predict the geometric parameters or spectral data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior and macroscopic properties of molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful tool for analyzing the conformational landscape and dynamic behavior of molecules over time. These simulations can reveal how a molecule flexes, changes shape, and interacts with its environment. While MD simulations have been performed on various benzoxazole (B165842) derivatives to understand ligand-receptor interactions rjeid.comnih.goveco-vector.com, there is no specific published research detailing MD simulations for the conformational analysis and dynamics of this compound.

Theoretical Description of Electronic Spectra and Excited States

Theoretical calculations are instrumental in interpreting and predicting the electronic absorption and emission spectra of complex organic molecules. Methods such as semi-empirical calculations (like PM3 and ZINDO/S) and more rigorous ab initio and density functional theory (DFT) are employed to model the electronic structure and transitions.

For the related compound, 3-benzoxazol-2-yl-chromen-2-one, theoretical predictions of the electronic spectra have shown excellent agreement with experimental data. nih.gov Semi-empirical calculations using the PM3 Configuration Interaction (CI) method have successfully predicted absorption maxima with deviations of less than 2%, particularly when solvation effects are considered. nih.gov For instance, the main absorption peak corresponding to the S0 → S1 transition is characterized by high molar absorptivities, typically between 14,800 and 22,900 dm³/mol·cm, which is indicative of a π→π* transition. nih.gov

The Stokes shift, which is the difference between the absorption and emission maxima, indicates the extent of structural and electronic rearrangement in the excited state. In polar solvents, a larger Stokes shift is generally observed, suggesting that the excited state is more polar than the ground state and is stabilized by the solvent. nih.gov Theoretical calculations of the dipole moment for 3-benzoxazol-2-yl-chromen-2-one support this, with a calculated ground state (S0) dipole moment of 4.75 Debye and an excited state (S1) dipole moment in the range of 5.28 to 5.62 Debye. nih.gov

PropertyTheoretical ValueMethodReference
Ground State Dipole Moment (S₀)4.75 DAb initio nih.gov
Excited State Dipole Moment (S₁)5.28 - 5.62 DAb initio nih.gov
Deviation in Predicted Absorption Maxima< 2% (with solvation)PM3 CI nih.gov
Deviation in Predicted S₁ Energy< 7%ZINDO/S nih.gov

The primary electronic transition observed in the absorption spectrum of these types of compounds is the S0 → S1 transition. The high intensity of this absorption band is a strong indicator of its π→π* character. nih.gov This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), both of which are typically π-orbitals distributed across the conjugated system of the molecule.

Theoretical methods like ZINDO/S have been effective in predicting the energies of excited states. For 3-benzoxazol-2-yl-chromen-2-one, the deviation for the predicted S1 energy was less than 7%. nih.gov Such calculations also help to elucidate the nature of higher electronic transitions, such as S0 → S2, and can predict their energies and oscillator strengths.

Computational chemistry allows for the detailed characterization of the nature of different excited states. For 3-benzoxazol-2-yl-chromen-2-one, the most probable sequence of the first four excited states has been determined to be T1(n,π) < T2(π,π) < S1(π,π) < S2(n,π). nih.gov

This ordering is significant for understanding the photophysical behavior of the molecule. The lowest singlet excited state (S1) being of π,π* character is consistent with the observed high fluorescence quantum yields, as transitions between states of the same nature (π,π* to the ground state) are generally more efficient. The presence of a lower-lying triplet state of n,π* character (T1) suggests that intersystem crossing (ISC) from the S1 state is possible, which could lead to phosphorescence or populate the triplet state for other photochemical processes, such as singlet oxygen generation. nih.gov Indeed, a small but non-negligible quantum yield of singlet oxygen generation (ΦΔ = 0.15) was measured in chloroform (B151607) for this analogue, supporting the computational prediction of accessible triplet states. nih.gov

Excited StateCharacterRelative Energy Order
T₁n→π1
T₂π→π2
S₁π→π3
S₂n→π4

Computational Analysis of Structure-Property Relationships

Computational methods are also pivotal in establishing structure-property relationships. For instance, the planarity of the molecule is crucial for its electronic properties. Semi-empirical calculations (PM3) for 3-benzoxazol-2-yl-chromen-2-one predict a fully planar structure. However, crystallographic data reveal a slight dihedral angle of 6.5 degrees between the coumarin (B35378) and benzoxazole rings. nih.gov This minor deviation from planarity can influence the extent of π-conjugation and, consequently, the absorption and emission characteristics.

The nature and position of substituents on the benzocoumarin or benzoxazole rings can significantly alter the electronic properties. Attaching electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, leading to shifts in the absorption and emission wavelengths. This "push-pull" effect, where a donor and an acceptor group are part of the same conjugated system, can enhance intramolecular charge transfer (ICT) character in the excited state, often resulting in larger Stokes shifts and increased sensitivity to solvent polarity. While the parent compound exhibits limited solvatochromism, strategic substitution could be used to tune its photophysical properties for specific applications. nih.gov

Exploration of Biological Activities: Mechanistic and Structure Based Investigations

In Vitro Biological Activity Studies (Mechanistic Focus)

Mechanistic studies are crucial for understanding how a compound exerts its biological effects at a molecular level. For derivatives related to the benzoxazole-chromenone scaffold, these investigations have centered on their cytotoxic, antimicrobial, and enzyme-inhibiting properties.

Derivatives of both the benzo[f]chromene and benzoxazole (B165842) scaffolds have demonstrated significant cytotoxic activity against various cancer cell lines, often through the induction of apoptosis, or programmed cell death.

Studies on benzo[f]chromene derivatives have shown they can suppress cancer cell growth by inducing cell cycle arrest. nih.gov For instance, certain benzo[h]chromenes, structurally related to benzo[f]chromenes, were found to arrest the cell cycle in the G1/S phase in human acute myeloid leukemia (HL-60) cells. nih.gov This cell cycle arrest is accompanied by the triggering of apoptosis through both the extrinsic pathway, involving the activation of Fas and Caspase-8, and the intrinsic pathway, characterized by the regulation of Bcl-2 and activation of Caspase-3. nih.gov Western blot analysis confirmed that these compounds decreased the expression of anti-apoptotic proteins like Bcl-2 and key cell cycle regulators such as CDK-2 and CyclinD1, while increasing the expression of pro-apoptotic caspases. nih.gov

Similarly, compounds featuring the benzoxazolone moiety have been reported to possess cytotoxic properties. wjarr.com Some chalcone (B49325) compounds containing a benzoxazolone structure exhibit antileukemic effects by initiating apoptotic cell death. wjarr.com Further research using in silico molecular docking has explored the interaction of 3-substituted-2(3H)-benzoxazolone derivatives with caspase-3, an essential executioner enzyme in the apoptotic cascade, suggesting this as a potential target for inducing cell death in cancer cells. wjarr.com The cytotoxicity of 3H-benzo[f]chromen-3-one chalcone derivatives has also been evaluated, with some demonstrating notable inhibitory effects against the MCF-7 breast cancer cell line. researchgate.net

The table below summarizes the cytotoxic activities of selected related compounds.

Compound ClassCell LineActivityIC50 Value (µM)Reference
3H-Benzo[f]chromen-3-one Chalcone DerivativeMCF-7 (Breast Cancer)Cytotoxic33.1 researchgate.net
3H-Benzo[f]chromen-3-one Chalcone DerivativeHdFn (Normal Fibroblast)Cytotoxic68.7 researchgate.net
Benzofuran-nicotinonitrile DerivativeHCT-116 (Colon Cancer)Antiproliferative10.84 semanticscholar.org
Benzofuran-nicotinonitrile DerivativeHePG2 (Liver Cancer)Antiproliferative16.08 semanticscholar.org

The benzoxazole moiety is a well-established pharmacophore in the development of antimicrobial agents. Various derivatives have been synthesized and tested against a spectrum of bacterial and fungal pathogens.

Synthetic 2-arylbenzoxazole derivatives have been evaluated for their in vitro antibacterial activity against both Gram-negative and Gram-positive bacteria. mdpi.com One derivative, substituted with a 4-(piperidinethoxy)phenyl unit, showed significant activity against the Gram-negative bacterium Pseudomonas aeruginosa and the Gram-positive bacterium Enterococcus faecalis. mdpi.com Similarly, natural 2-benzoxazolinones and their synthetic analogues have demonstrated growth inhibition against Staphylococcus aureus, Escherichia coli, and the fungus Candida albicans. researchgate.net

Further studies on benzoxazolin-2-one derivatives linked to other heterocyclic systems confirmed their antibacterial potential against E. coli, Bacillus subtilis, and S. aureus. mdpi.com In some cases, the Gram-negative E. coli and Gram-positive B. subtilis were found to be the most sensitive strains. mdpi.com Research into a large group of amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton revealed selective action against Gram-positive bacteria, particularly B. subtilis, and antifungal properties against pathogens like C. albicans. nih.gov

The antimicrobial activities of several benzoxazole-related compounds are presented in the table below.

Compound ClassMicrobial StrainActivityMIC Value (µg/mL)Reference
2-Arylbenzoxazole DerivativePseudomonas aeruginosaAntibacterial0.25 mdpi.com
2-Arylbenzoxazole DerivativeEnterococcus faecalisAntibacterial0.5 mdpi.com
3-(2-Benzoxazol-5-yl)alanine DerivativeBacillus subtilisAntibacterial15.6-250 nih.gov
3-(2-Benzoxazol-5-yl)alanine DerivativeCandida albicansAntifungal31.2-250 nih.gov

The benzoxazole and chromenone scaffolds have been identified as key components in the design of various enzyme inhibitors, which are crucial for treating a range of diseases, including neurodegenerative disorders.

Derivatives of 2(3H)-benzoxazolone have been described as having diverse therapeutic activities, including cholinesterase inhibition. mdpi.com Cholinesterase inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease. nih.gov The chromenone scaffold has also been investigated for its potential in developing multi-target agents for Alzheimer's. nih.gov One specific chromenone derivative was found to cause a concomitant inhibition of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the pathophysiology of the disease. nih.gov This dual inhibition is a desirable trait in developing therapeutics for complex neurodegenerative conditions. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. These studies guide the modification of lead compounds to enhance potency and selectivity.

The biological activity of the benzoxazole-chromenone scaffold can be significantly modulated by the type and position of various substituents on its aromatic rings.

For the antiproliferative activity of 2-arylbenzoxazole derivatives, SAR analysis revealed that compounds with a methoxy (B1213986) group at the 3-position of the 2-phenyl ring generally exhibit higher activity. mdpi.com Furthermore, substituents at the 4-position of the phenyl ring, such as a morpholine (B109124) or an N,N-diethyl group, also led to higher cytotoxic activity. mdpi.com

In the context of antimicrobial activity, SAR studies on 3-(2-benzoxazol-5-yl)alanine derivatives showed that the presence of electron-donating substituents, like methoxy or dimethylamino groups, on the 2-phenyl ring of the benzoxazole moiety enhanced antifungal activity. nih.gov Conversely, only one active compound in that series possessed an electron-withdrawing substituent (a fluorine atom). nih.gov This suggests that the electronic properties of the substituents play a critical role in determining the antimicrobial potency of this class of compounds. The introduction of a fluorine atom is a common strategy in medicinal chemistry, as its unique properties can modulate the reactivity, stability, and lipophilicity of a molecule, often leading to improved bioactivity. researchgate.net

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Both the benzoxazole and chromenone moieties are considered "privileged scaffolds" in drug discovery.

The benzoxazole skeleton provides a versatile scaffold for the rational design of a wide spectrum of bioactive molecules, including anticancer and antimicrobial agents. mdpi.com It is present in numerous naturally occurring compounds with biological activity. nih.gov

Similarly, the chromone (B188151) (or benzopyrone) core is a foundational structure in many medicinal compounds. researchgate.net Its structural analogue, chromanone, is also regarded as an important building block in medicinal chemistry for designing and synthesizing novel lead compounds. nih.gov The fusion of these two potent pharmacophores into a single molecule, as seen in 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one, creates a hybrid scaffold with the potential for unique and enhanced biological activities, making it an attractive candidate for further development in medicinal chemistry.

Molecular Docking and Binding Interaction Analyses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a small molecule ligand to the active site of a target protein.

Prediction of Ligand-Receptor Interactions and Binding Affinities

In a hypothetical molecular docking study of this compound, the compound would be virtually screened against a panel of known protein targets. The primary output of such a study would be the binding affinity, typically expressed as a docking score or binding energy (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction.

The analysis would also detail the specific types of interactions between the ligand and the amino acid residues of the protein's binding pocket. These interactions are crucial for the stability of the ligand-receptor complex and can include:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on both the ligand and the protein.

Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein.

Van der Waals Forces: Weak, short-range electrostatic attractive forces.

Pi-Pi Stacking: Aromatic ring interactions.

A detailed (though hypothetical) breakdown of such interactions is presented in the table below.

Interaction TypePotential Interacting Moieties on LigandPotential Interacting Amino Acid Residues
Hydrogen BondOxygen and Nitrogen atoms in the benzoxazole and chromenone ringsSerine, Threonine, Tyrosine, Asparagine, Glutamine, Histidine, Aspartic Acid, Glutamic Acid
HydrophobicBenzene (B151609) and naphthalene (B1677914) ringsAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan, Methionine, Proline
Pi-Pi StackingAromatic rings of the benzoxazole and benzo[f]chromen-3-one moietiesPhenylalanine, Tyrosine, Tryptophan, Histidine

Identification of Potential Molecular Targets

The results from molecular docking simulations against a library of proteins can help in identifying potential molecular targets for this compound. By comparing the docking scores and binding modes across different proteins, researchers could prioritize targets for further experimental validation.

Given the structural motifs present in the compound, potential target classes could theoretically include:

Kinases: Enzymes that play a crucial role in cell signaling.

Topoisomerases: Enzymes involved in DNA replication and transcription.

Enzymes involved in inflammatory pathways: Such as cyclooxygenases (COX).

Receptors: Including nuclear receptors or G-protein coupled receptors.

In Silico ADME/Tox Predictions (Conceptual)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are computational models used to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are valuable in early-stage drug discovery to filter out candidates with unfavorable profiles.

For this compound, a conceptual ADME/Tox profile would involve the calculation of various molecular descriptors and the use of predictive models.

Conceptual ADME Profile:

PropertyPredicted Outcome (Conceptual)Rationale
Absorption
Oral BioavailabilityModerate to LowThe relatively large and rigid structure might limit oral absorption.
Caco-2 PermeabilityModeratePrediction based on lipophilicity and molecular size.
Distribution
Plasma Protein BindingHighThe hydrophobic nature of the molecule suggests strong binding to plasma proteins like albumin.
Blood-Brain Barrier (BBB) PenetrationUnlikelyThe polar surface area and molecular weight might hinder penetration of the BBB.
Metabolism
Cytochrome P450 (CYP) InhibitionPossibleAromatic rings are often substrates or inhibitors of CYP enzymes.
Excretion
Primary RouteHepaticCompounds with this profile are often cleared through the liver.

Conceptual Toxicity Predictions:

Toxicity EndpointPredicted Risk (Conceptual)Rationale
hERG InhibitionPotential RiskMany heterocyclic compounds show some affinity for the hERG potassium channel, which can lead to cardiotoxicity.
Ames MutagenicityPotential RiskThe planar aromatic structure could potentially intercalate with DNA.
HepatotoxicityPotential RiskCompounds metabolized in the liver can sometimes form reactive metabolites that cause liver damage.

It is imperative to reiterate that the data and predictions presented in this article are purely conceptual and are not based on experimental or computational studies of this compound. Future research is required to elucidate the actual biological activities and properties of this specific compound.

Applications in Advanced Materials Science and Optical Technologies

Utilization as Fluorescent Brighteners and Optical Dyes

Coumarin (B35378) and its derivatives are a well-established class of organic fluorescent materials, known for their strong emission in the blue-green region of the spectrum. nih.gov These compounds are integral to various commercial applications, including daylight fluorescent pigments and fluorescent probes. nih.gov The benzocoumarin structure of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one, which features an additional benzene (B151609) ring, enhances the π-conjugation, leading to desirable shifts in emission wavelengths. researchgate.net

The emission wavelength of coumarin derivatives can be tuned by modifying their molecular structure. acs.org For this compound and its analogues, the benzocoumarin ring acts as an electron donor, while the benzoxazole (B165842) moiety at the 3-position serves as an electron acceptor. researchgate.net This intramolecular charge transfer character is a key determinant of its fluorescent properties.

The emission wavelengths of a series of this compound derivatives have been shown to fall within the range of 440–570 nm. researchgate.net The specific emission wavelength is influenced by the substituents on the benzoxazole ring. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule, thereby shifting the emission spectrum. For instance, expanding the π-system of coumarin derivatives, such as in benzocoumarins, generally results in redshifted absorption and emission. acs.org

Table 1: Spectral Properties of this compound Derivatives in Chloroform (B151607)

Compound Substituent (R) on Benzoxazole Ring Excitation Wavelength (λex) (nm) Emission Wavelength (λem) (nm) Quantum Yield (ΦF)
3a H 390 440 0.45
3b 5-methyl 392 442 0.48
3c 6-methyl 391 441 0.46
3d 5-chloro 395 448 0.42
3e 6-chloro 393 445 0.43
3f 5-fluoro 394 446 0.40

This table is generated based on data from a study on the synthesis and fluorescence of these compounds. researchgate.net

Fluorescent brighteners, or optical brightening agents (OBAs), are chemical compounds that absorb light in the ultraviolet and violet region of the electromagnetic spectrum and re-emit light in the blue region. This phenomenon makes materials to which they are applied appear whiter and brighter. Coumarin derivatives are widely used as optical brighteners. researchgate.net

While specific industrial application data for this compound in textiles and paper is not extensively detailed in available research, its characterization as a blue fluorescent brightener suggests its potential utility in these sectors. researchgate.net The effectiveness of an optical brightener is dependent on its ability to absorb UV light and efficiently emit blue light, as well as its compatibility with the substrate and stability to light and chemical treatments. Polymeric fluorescent brighteners based on coumarin have been shown to improve the light stability of high-yield pulp in paper. researchgate.net

Integration in Organic Light-Emitting Diodes (OLEDs)

The class of coumarin dyes, to which this compound belongs, has been identified as useful dopants in the emissive layer of Organic Light-Emitting Diodes (OLEDs). researchgate.netjournals.co.za Their high fluorescence quantum yields and color tunability make them attractive for creating efficient and color-pure displays.

In an OLED, a small amount of a guest "dopant" material is typically dispersed into a host material in the emissive layer. The host material facilitates charge transport, while the dopant is responsible for light emission. This architecture allows for highly efficient devices with tunable emission colors. Coumarin derivatives have been successfully used as blue, green, and red dopants in OLEDs. researchgate.netjournals.co.za The efficiency of energy transfer from the host to the dopant is a critical factor in the performance of the device. The benzothiazole (B30560) and benzoxazole moieties in related compounds are known to possess unique electro-optical properties beneficial for OLED applications. nih.gov

Development as Laser Dyes and Tunable Laser Systems

The exceptional photochemical and photophysical properties of coumarin dyes have led to their use as laser dyes. researchgate.net Laser dyes are fluorescent organic compounds that can sustain laser action when optically pumped. The broad fluorescence emission spectrum of these dyes allows for the generation of tunable laser light, which is highly valuable in various scientific and technological applications.

The lasing range of coumarin dyes can be significantly extended by the presence of a heterocyclic substituent at the 3-position of the coumarin ring. researchgate.net This structural feature is present in this compound, suggesting its potential in this field. Substituted coumarins are considered among the best fluorophores for dye lasers due to their high fluorescence quantum yields and photostability. nih.gov The ability to tune the laser output is a key advantage of dye lasers over many other laser types. nih.gov

Functionality as Non-Linear Optical (NLO) Chromophores

Compounds based on the coumarin and benzocoumarin scaffold have been identified as promising candidates for non-linear optical (NLO) materials, which are crucial for applications in photonics and electronics. The NLO response of organic molecules is governed by their molecular structure, particularly the presence of an extended π-conjugated system and electron-donating and electron-accepting groups that facilitate intramolecular charge transfer.

The structure of this compound and its derivatives fits this paradigm. The benzo[f]chromen-3-one core, coupled with the heterocyclic benzoxazole substituent at the 3-position, creates a system with inherent charge-transfer characteristics. The benzoxazole moiety can act as an electron-accepting group, which, in conjunction with the conjugated framework of the benzocoumarin, can lead to significant second-order NLO properties. Chalcones, which are another class of chromophoric organic compounds, demonstrate that extended π-conjugation and a non-centrosymmetric structure are key features for strong NLO response, principles that are applicable to the design of benzocoumarin-based NLO materials. While the broader class of coumarin dyes is recognized for these properties, detailed quantitative NLO studies specifically on this compound are an active area of research.

Role in Solar Energy Harvesting and Photovoltaic Applications

The strong absorption of light and efficient energy transfer are key characteristics of materials used in solar energy applications. Coumarin derivatives have been widely investigated for their potential as solar energy collectors due to their excellent photochemical and photophysical properties, practical stability, and good solubility. These dyes can absorb light in the UV-visible region of the electromagnetic spectrum and transfer that energy, making them suitable for enhancing the efficiency of solar cells.

The this compound framework, as a benzocoumarin derivative, possesses the necessary electronic structure for such applications. The development of organic photovoltaic devices often relies on materials with a donor-acceptor (D-A) architecture to facilitate charge separation. Heterocyclic systems like 2,1,3-benzothiadiazole, which are structurally related to the benzoxazole moiety, are widely used as building blocks in organic solar cells. The strategic fluorination of such systems has been shown to be an effective method for manipulating molecular energy levels and improving the photovoltaic performance of resulting polymers. This suggests that molecular engineering of the this compound structure could tailor its properties for use in organic photovoltaic technologies.

Application as Fluorescent Probes and Labels in Research Tools

The inherent fluorescence of the benzo[f]chromen-3-one core makes it an excellent scaffold for developing fluorescent probes and labels. These tools are indispensable in biomedical research and diagnostics for visualizing and quantifying biological molecules and ions.

Derivatives of this compound have been synthesized and identified as effective blue fluorescent brighteners. Fluorescence studies reveal that these compounds exhibit moderate to low emission intensities, with their specific photophysical properties being tunable through chemical modification. The general class of coumarin dyes is well-established for its utility in fluorescent probes, often fluorescing in the blue-green region of the spectrum. The emission characteristics, such as intensity and wavelength, are highly dependent on the nature and position of substituents on the coumarin ring.

The design of a fluorescent probe based on the this compound scaffold involves the integration of two key components: a signaling unit (the fluorophore) and a recognition unit (the binding site). The interaction of the target analyte with the recognition unit must induce a measurable change in the fluorescence properties of the signaling unit.

Several design strategies can be employed:

Photoinduced Electron Transfer (PET): A common mechanism where the recognition unit, often a polyamine chain, can quench the fluorescence of the fluorophore through PET. Upon binding a target ion, the PET process is inhibited, leading to a "turn-on" fluorescence response. This principle has been demonstrated in benzoxazole-based macrocyclic chemosensors.

Chelation-Enhanced Fluorescence (CHEF): In this approach, the binding of a metal ion to a chelating recognition site rigidifies the molecular structure, which reduces non-radiative decay pathways and enhances fluorescence intensity.

Reaction-Based Probes: A specific reactive site can be incorporated into the fluorophore structure. For example, a boronate ester can be attached to the coumarin core to create a probe that reacts specifically with oxidizing species like peroxynitrite or hypochlorite, releasing the highly fluorescent parent hydroxyl-coumarin. The design involves linking a recognition moiety that is cleaved or transformed upon reaction with the analyte, thereby modulating the fluorescence.

The benzo[f]chromen-3-one framework is a promising platform for the development of selective chemosensors for various ions. By incorporating appropriate ion-binding moieties, these fluorophores can be engineered to detect specific cations with high sensitivity.

A notable example is 3-oxo-3H-benzo[f]chromene-2-carboxylic acid, a compound with a very similar core structure, which has been developed as a selective chemosensor for sodium ions (Na⁺) in aqueous systems. This sensor operates through a chelation-quenched fluorescence (CHQF) mechanism. The binding of Na⁺ ions to the sensor leads to a decrease in fluorescence intensity, allowing for quantitative detection.

Similarly, probes based on the related benzothiazole scaffold have been successfully developed for detecting a range of biologically and environmentally important metal ions. These sensors can exhibit either a "turn-on" or "turn-off" fluorescent response and can also function as colorimetric sensors, where the ion binding event causes a visible color change. The design principles from these related systems are directly applicable to creating novel sensors from this compound for a variety of target ions.

Sensor Compound/Class Target Ion(s) Sensing Mechanism Detection Limit Binding Stoichiometry (Sensor:Ion)
3-oxo-3H-benzo[f]chromene-2-carboxylic acidNa⁺Chelation Quenched Fluorescence (CHQF)0.14 mg/L1:2
Benzoxazole-Based MacrocycleZn²⁺, Cd²⁺PET-mediated, CHEF effectNot specified1:2 (for Zn²⁺), 1:1 (for Cd²⁺)
Benzothiazole-Based SensorZn²⁺, Cu²⁺, Ni²⁺Ratiometric, Turn-on (Zn²⁺), Turn-off (Cu²⁺, Ni²⁺)0.25 ppm (Zn²⁺)2:1

Future Research Directions and Interdisciplinary Prospects

Development of Novel Synthetic Routes with Enhanced Sustainability

Future synthetic research will likely focus on developing more environmentally benign and efficient methods for the preparation of 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one and its derivatives. Traditional synthetic methods often rely on harsh reaction conditions, toxic catalysts, and volatile organic solvents. The principles of green chemistry are expected to guide the next generation of synthetic protocols.

Key areas of exploration will include:

Microwave-assisted synthesis: This technique has the potential to significantly reduce reaction times and improve yields. For instance, a green, three-component reaction for similar chromen-4-ones has been developed using microwave irradiation under catalyst-free and solvent-free conditions. rsc.org

Catalyst-free and solvent-free reactions: The development of solid-state or high-temperature reactions that proceed without the need for catalysts or solvents would greatly enhance the sustainability of the synthesis. rsc.org

Use of reusable catalysts: Employing heterogeneous or reusable catalysts, such as samarium triflate in aqueous media for benzoxazole (B165842) synthesis, can minimize waste and reduce costs. organic-chemistry.org

One-pot multi-component reactions: Designing synthetic pathways where multiple reaction steps are carried out in a single vessel without isolating intermediates can improve efficiency and reduce waste. A novel one-pot synthesis of benzothiazolyl-coumarin hybrids has been reported, showcasing the potential of this approach. acs.org

Synthesis StrategyPotential AdvantagesRelevant Analogue
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiencyBenzo[f]furo[3,2-c]chromen-4-(5H)-ones rsc.org
Catalyst-Free ConditionsReduced environmental impact, simplified purificationFunctionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones rsc.org
Reusable CatalystsCost-effective, reduced catalyst wasteBenzoxazoles using samarium triflate organic-chemistry.org
One-Pot ReactionsIncreased efficiency, reduced solvent usage and wasteBenzothiazolyl-coumarin hybrids acs.org

Advanced Spectroscopic Techniques for Real-time Monitoring and Characterization

A deeper understanding of the dynamic behavior and photophysical properties of this compound will necessitate the application of advanced spectroscopic techniques. These methods will be crucial for real-time monitoring of its synthesis and for detailed characterization of its excited-state dynamics.

Future research in this area will likely involve:

FlowNMR Spectroscopy: This technique allows for non-invasive, real-time monitoring of chemical reactions, providing accurate kinetic data. rsc.org

Time-Resolved Fluorescence Spectroscopy: Techniques like Time-Correlated Single Photon Counting (TCSPC) can provide insights into the fluorescence lifetime and dynamic processes occurring in the excited state. azom.com This is particularly important for understanding the molecule's potential as a fluorescent probe.

Terahertz (THz) Rotational Spectroscopy: For gas-phase studies, this technique offers unambiguous molecular recognition and sensitive detection, which could be valuable for monitoring reaction intermediates and byproducts in situ. acs.org

In situ Mass Spectrometry: Techniques like Probe Electrospray Ionization (PESI) combined with mass spectrometry can enable real-time analysis of reaction progression by monitoring changes in molecular weight. shimadzu.com

Spectroscopic TechniqueApplicationKey Insights
FlowNMR SpectroscopyReal-time reaction monitoringReaction kinetics and mechanism rsc.org
Time-Resolved Fluorescence SpectroscopyCharacterization of excited-state dynamicsFluorescence lifetime, environmental sensitivity azom.com
Terahertz Rotational SpectroscopyIn situ monitoring of gas-phase reactionsIdentification of reactants, products, and intermediates acs.org
In situ Mass SpectrometryReal-time reaction analysisMolecular weight changes, reaction completion shimadzu.com

Computational Design of Next-Generation Analogues with Tuned Properties

Computational chemistry and molecular modeling will play a pivotal role in the rational design of novel analogues of this compound with tailored photophysical and biological properties. nih.gov In silico methods can accelerate the discovery process by predicting the properties of new molecules before their synthesis, saving time and resources. rsc.org

Key computational approaches will include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These quantum chemical methods are essential for predicting electronic structures, absorption and emission spectra, and other optoelectronic properties of new derivatives. mdpi.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its interactions with its environment, such as solvent molecules or biological targets. nih.gov

Quantitative Structure-Property Relationship (QSPR) models: By correlating molecular descriptors with experimental data, QSPR models can be developed to predict the properties of new analogues.

Generative Adversarial Networks (GANs): These machine learning models can be trained to generate novel molecular structures with desired properties, offering an innovative approach to the inverse design of new fluorescent materials. nih.gov

Computational MethodPurposePredicted Properties
DFT/TD-DFTElectronic structure calculationsAbsorption/emission spectra, HOMO-LUMO gap mdpi.comacs.org
Molecular Dynamics SimulationsStudy of molecular motion and interactionsConformational flexibility, binding modes nih.gov
QSPRPredictive modelingCorrelation of structure with photophysical or biological activity
Generative Adversarial NetworksDe novo molecular designNovel fluorescent compounds with desired wavelengths nih.gov

Exploration of New Biological Modalities and Mechanistic Insights

The hybrid structure of this compound, combining the biologically active benzoxazole and coumarin (B35378) scaffolds, suggests a high potential for diverse pharmacological activities. nih.govcu.edu.trnih.gov Future research will focus on exploring new therapeutic applications and elucidating the underlying mechanisms of action.

Promising areas of investigation include:

Anticancer Activity: Both benzoxazole and coumarin derivatives have demonstrated anticancer properties. nih.govresearchgate.net Novel hybrids could be evaluated against a panel of cancer cell lines, with further studies focusing on their effects on cell cycle progression and apoptosis induction. tandfonline.com

Antimicrobial and Antiviral Activity: The scaffold could be explored for its potential against various bacterial and fungal strains, as well as viruses. cu.edu.trnih.gov

Enzyme Inhibition: Coumarin-benzoxazole hybrids have shown selective inhibition of tumor-associated carbonic anhydrases. nih.gov This suggests the potential for designing potent and selective enzyme inhibitors for various diseases.

Neuroprotective Effects: Certain coumarin and benzoxazole derivatives have been investigated for their potential in treating neurodegenerative disorders.

Biological ActivityPotential TargetRationale
AnticancerVarious cancer cell linesKnown anticancer properties of benzoxazole and coumarin moieties nih.govresearchgate.net
AntimicrobialBacterial and fungal strainsBroad-spectrum antimicrobial activity of parent heterocycles cu.edu.trnih.gov
Enzyme InhibitionCarbonic anhydrases, kinasesPotential for selective inhibition based on hybrid structure nih.gov
NeuroprotectionTargets related to neurodegenerationDocumented neuroprotective effects of related compounds

Expansion into Emerging Material Science Applications

The fluorescent properties of this compound make it a strong candidate for various applications in material science, particularly in the fields of bioimaging and optoelectronics.

Future research could focus on:

Bioimaging Probes: Derivatives could be functionalized to selectively target specific organelles or biomolecules for cellular imaging. The development of probes for non-clinical applications, such as in environmental monitoring or food safety, is also a promising avenue.

Advanced Optoelectronics: The compound and its analogues could be investigated for their use in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and optical sensors. bath.ac.uk The electron-donating and -withdrawing substituents can be modulated to fine-tune the optoelectronic properties. bath.ac.uk

Mechanochromic Materials: Some benzoxazole-based boron complexes exhibit mechanochromic luminescence, changing their fluorescence upon mechanical stress. nih.gov This property could be explored for applications in pressure sensing and security materials.

Hybrid Material Development Incorporating this compound

Incorporating this compound into inorganic or polymeric matrices can lead to the development of novel hybrid materials with enhanced properties and functionalities.

Potential research directions include:

Dye-Doped Nanoclays and Silica (B1680970): Dispersing the fluorescent dye within inorganic matrices like laponite or mesoporous silica can prevent aggregation-caused quenching and enhance fluorescence quantum yields. acs.orgnih.govfrontiersin.org This can lead to brighter fluorescent reporters for various applications.

Photo-responsive Polymers: The coumarin moiety is known for its photo-induced dimerization, which can be exploited to create photo-responsive polymers for applications in drug delivery, optical information storage, and light-controlled ion transport. researchgate.net

Fluorescent Nanofibers and Films: The compound can be incorporated into polymer matrices to form fluorescent nanofibers and films for use in sensors, tissue engineering, and filtration. researchgate.net

Collaborative Research Avenues across Chemistry, Materials Science, and Biomedical Sciences

The multifaceted potential of this compound necessitates a highly interdisciplinary research approach. Collaborative efforts between different scientific disciplines will be crucial to fully realize its potential.

Chemists and Materials Scientists: Synthetic chemists can design and create novel analogues, while materials scientists can incorporate these molecules into advanced materials and devices, characterizing their physical and optical properties.

Biologists and Medicinal Chemists: Biologists can evaluate the therapeutic potential of new derivatives in various disease models, while medicinal chemists can optimize their structure for improved efficacy and selectivity.

Computational Scientists and Experimentalists: A close collaboration between computational and experimental scientists will be essential for a feedback loop of prediction, synthesis, and testing, accelerating the discovery and development of new functional molecules and materials.

Q & A

Q. What are the established methods for synthesizing 2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one?

The compound is typically synthesized via condensation reactions. For example, Hamouda et al. (2022) reported the synthesis of analogous chromen derivatives using microwave irradiation for high yields and selectivity . A common approach involves Claisen–Schmidt condensation between acetylated benzocoumarin precursors and heterocyclic aldehydes under basic conditions, followed by cyclization . Solvent-free grinding methods have also been employed to synthesize derivatives efficiently .

Q. How can researchers characterize the physicochemical properties of this compound?

Key characterization techniques include:

  • Melting Point : Reported as 205–207°C (differential scanning calorimetry) .
  • Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., aromatic protons at δ 7.39–8.59 ppm, carbonyl carbons at δ 160–168 ppm) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+ at m/z 498.1154) validate molecular weight .
  • X-ray Crystallography : SHELX and ORTEP-III software are used for structural refinement and 3D visualization .

Q. What are the fluorescence properties of this compound?

The benzoxazole and chromenone moieties confer strong blue fluorescence. Fluorescent brightening studies showed high quantum yields due to extended π-conjugation, with emission maxima in the 450–470 nm range .

Advanced Research Questions

Q. How is cytotoxic activity evaluated for derivatives of this compound?

Cytotoxicity assays involve:

  • NCI-60 Cell Line Screening : Derivatives are tested against melanoma, lung, breast, and other cancer cell lines at 10 µM concentrations. Compounds showing >50% growth inhibition undergo dose-response studies .
  • DNA Cleavage Assays : Gel electrophoresis evaluates intercalation or oxidative damage to plasmid DNA .
  • Apoptosis Markers : Flow cytometry measures caspase-3 activation and mitochondrial membrane potential disruption .

Q. What methodologies are used to study DNA interaction and cleavage?

  • Electrophoretic Mobility Shift Assay (EMSA) : Detects binding between the compound and plasmid DNA .
  • Fluorescence Quenching : Competitive binding studies with ethidium bromide reveal intercalation efficiency .
  • ROS Detection : Probes like DCFH-DA quantify reactive oxygen species (ROS) generated during DNA cleavage .

Q. How can antimicrobial activity be optimized through structural modifications?

  • Thiazole/Thiadiazole Hybrids : Incorporating 1,3,4-thiadiazole moieties enhances Gram-positive bacterial inhibition (MIC: 4–8 µg/mL) .
  • Metal Complexation : Schiff base derivatives complexed with Cu(II) or Zn(II) show improved biofilm disruption .
  • Anti-inflammatory Drug Conjugation : Esterification with NSAIDs (e.g., ibuprofen) improves synergistic antimicrobial effects .

Q. What advanced techniques resolve structural ambiguities in crystallographic data?

  • SHELXL Refinement : High-resolution data (<1.0 Å) and TWIN/BASF commands address twinning issues .
  • ORTEP-III Visualization : Graphical interfaces validate bond angles and torsional strain in molecular packing .

Q. How can derivatization enhance bioactivity?

  • Chalcone Hybrids : Claisen–Schmidt condensation with 4-hydroxybenzaldehyde introduces α,β-unsaturated ketones for ROS-mediated cytotoxicity .
  • Pyrazole/Pyrimidine Fusion : Grinding with hydrazines under solvent-free conditions yields antiproliferative agents targeting topoisomerase-II .

Q. How should researchers address contradictions in experimental data?

  • Triangulation : Cross-validate results using multiple assays (e.g., NMR, HPLC, and bioactivity data) .
  • Dose-Response Curves : Replicate IC50_{50} values across independent cell lines to confirm potency .
  • Computational Modeling : DFT calculations predict electronic properties and reconcile spectral discrepancies .

Q. What green chemistry approaches are applicable for synthesis?

  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 80% yield in 20 minutes) .
  • Solvent-Free Mechanochemistry : Grinding reactants in mortars eliminates toxic solvents and improves atom economy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one
Reactant of Route 2
Reactant of Route 2
2-(1,3-benzoxazol-2-yl)-3H-benzo[f]chromen-3-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.